Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate falls under the category of spirocyclic compounds and is classified as a nitrogen-containing heterocycle. Its molecular formula is , which indicates the presence of two nitrogen atoms within its structure.
The synthesis of Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves several steps, often starting from simpler precursors. One common method for synthesizing this compound includes:
For example, one synthesis route may involve the use of malononitrile as a starting material, which undergoes a series of reactions including alkylation and cyclization to yield the desired spirocyclic structure .
The molecular structure of Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate features a spirocyclic arrangement where two nitrogen atoms are integrated into a bicyclic system.
The InChI code for this compound is "InChI=1S/C12H18N2O2/c1-3-15-12(14)10-6-8(13)5-9(10)7-11(12)4-2/h3-5,9H,6-8H2,1-2H3" . This code provides a standardized representation of its molecular structure.
Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure for specific applications in synthetic chemistry .
The mechanism by which Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate exerts its biological effects primarily revolves around its ability to interact with specific molecular targets. For instance:
Understanding these interactions is crucial for exploring its potential therapeutic applications .
These properties play a significant role in determining the compound's usability in different chemical and biological contexts .
Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate has several notable applications:
The construction of the diazaspiro[4.4]nonane core relies heavily on transition metal-catalyzed reactions, enabling efficient ring closure and functionalization. Palladium-catalyzed Buchwald-Hartwig amination is instrumental for introducing nitrogen substituents at strategic positions, particularly for attaching aryl or heteroaryl groups to the spirocyclic nitrogen atoms. These reactions typically employ Pd₂(dba)₃ or Pd(OAc)₂ as catalysts with bulky phosphine ligands (XPhos, SPhos) in toluene or dioxane at elevated temperatures (80-100°C), achieving yields of 70-85% [6] [7]. Copper-mediated Ullmann-type couplings provide complementary pathways for N-arylation under milder conditions, using CuI/1,10-phenanthroline systems in DMF at 60°C [6].
Recent advancements leverage Suzuki-Miyaura cross-coupling for post-assembly functionalization of halogenated spiro-intermediates. For example, brominated aryl precursors coupled with spirocyclic amines under Pd(PPh₃)₄ catalysis in aqueous DMF afford biaryl derivatives critical for modulating steric and electronic properties [7]. The ethyl ester moiety at the 2-position remains inert under these conditions due to its aliphatic nature, preserving the carboxylate handle for downstream modifications.
Table 1: Key Spirocyclic Precursors for Cross-Coupling
| Compound Name | CAS Registry Number | Molecular Formula | Key Applications |
|---|---|---|---|
| Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride | 2448152-53-0 | C₁₀H₁₉ClN₂O₂ | Direct substrate for N-alkylation/acylation |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 236406-49-8 | C₁₂H₂₂N₂O₂ | Boc-protected intermediate for selective N-functionalization |
| 2-Ethyl-2,7-diazaspiro[4.4]nonane | 763883-32-5 | C₉H₁₈N₂ | Base scaffold for pharmacological derivatization |
Stereocontrol at the spiro-junction carbon (C4) dictates the conformational stability and pharmacological profile of derivatives. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos complexes) reduces prochiral enamine intermediates with >90% ee, establishing the desired (R) or (S) configuration [7]. The rigidity of the spiro architecture locks substituents in pseudo-axial or pseudo-equatorial orientations, influencing receptor binding. For instance, 2-ethyl derivatives synthesized via reductive amination (NaBH₃CN, AcOH/MeOH) exhibit distinct rotamer populations verified by NOESY NMR, where the ethyl group preferentially occupies equatorial positions to minimize 1,3-diaxial interactions [3] [9].
Enantioselective lithiation-trapping at C3/C8 positions utilizes (-)-sparteine or chiral diamines as ligands. Quenching with electrophiles (aldehydes, alkyl halides) installs substituents with diastereomeric ratios up to 8:1. Computational modeling reveals transition-state stabilization via chelation of lithium to both the spirocyclic nitrogen and the chiral director [7] [9]. Protecting group strategies are critical: the tert-butoxycarbonyl (Boc) group on N2 enables selective N7 functionalization, while carboxybenzyl (Cbz) protection permits orthogonal deprotection for N2 derivatization [9].
Acid-mediated Boc cleavage using trifluoroacetic acid (TFA) in dichloromethane (20-50% v/v, 0-25°C) quantitatively generates the free amine without disturbing the ethyl ester group. This method is preferred over HCl/dioxane due to minimized ester hydrolysis [7]. The resultant hydrochloride salts (e.g., CAS 2448152-53-0) exhibit enhanced crystallinity and stability for storage . Subsequent modifications focus on three vectors:
Physicochemical optimization leverages the ethyl ester's versatility: Its moderate electron-withdrawing nature (σp ≈ 0.45) fine-tines the pKa of N7 (estimated ΔpKa = -1.2 vs unsubstituted diazaspiro[4.4]nonane), enhancing hydrogen-bond acceptor strength. Computational models predict high gastrointestinal absorption (BOILED-Egg model: GI+ 99%) and blood-brain barrier penetration (log BB = 0.15) for ethyl ester derivatives, making them CNS drug candidates .
Table 2: Computed Physicochemical Properties of Ethyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate
| Property | Predicted Value | Prediction Method | Pharmacokinetic Implication |
|---|---|---|---|
| Consensus Log Po/w | 1.51 | iLOGP/XLOGP3/WLOGP/MLOGP | Moderate lipophilicity for membrane permeability |
| Water Solubility (Log S) | -1.71 (ESOL) | ESOL/Ali/SILICOS-IT | High solubility (>4 mg/mL) |
| Gastrointestinal Absorption | High | BOILED-Egg model | Favorable oral bioavailability |
| BBB Permeation | Yes | BOILED-Egg model | Potential CNS activity |
| CYP450 Inhibition (1A2/2C19/2D6) | No/No/No | SVM classifiers | Low drug-drug interaction risk |
| P-glycoprotein Substrate | Yes | SVM model (ACC=0.88) | Possible efflux transport limitation |
Solid-phase synthesis enables rapid diversification of the diazaspiro[4.4]nonane core for structure-activity relationship (SAR) exploration. Wang resin-linked ethyl carboxylates serve as anchor points: coupling Fmoc-protected diazaspiro[4.4]nonane carboxylic acid derivatives via DIC/HOBt activation yields resin-bound intermediates. After Fmoc deprotection (piperidine/DMF), the secondary amine undergoes diversification through:
Scaffold hopping strategies replace traditional morpholine rings with diazaspiro[4.4]nonane units to improve metabolic stability. As demonstrated in anti-HBV compounds, automated synthesis using Rink amide MBHA resin incorporates the spiro scaffold via Fmoc-SPPS protocols. Key steps include:
This methodology generates libraries of 50-200 analogs within 48 hours, facilitating SAR studies for antiviral and oncology targets. Cleavage cocktails (TFA/TIS/H₂O 95:2.5:2.5) release products with purities >85% (HPLC), demonstrating compatibility with the diazaspiro[4.4]nonane framework [8].
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2